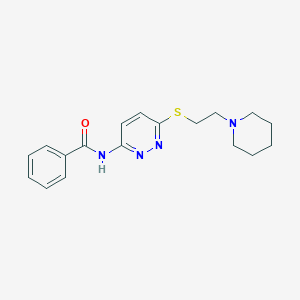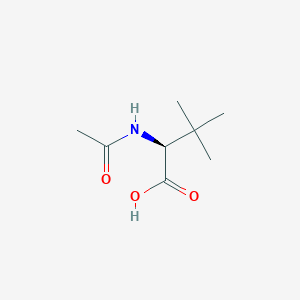
(2S)-2-acetamido-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-2-acetamido-3,3-dimethylbutanoic acid” is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 . It is used in research and is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of “(2S)-2-acetamido-3,3-dimethylbutanoic acid” involves a multi-step reaction . The first step involves the use of thionyl chloride in toluene and dimethylformamide at 20°C for 25 hours . The second step involves the use of Alcalase in toluene and an aqueous phosphate buffer at 35°C with a pH of 8.0 for 50 hours .
Molecular Structure Analysis
The InChI Key for “(2S)-2-acetamido-3,3-dimethylbutanoic acid” is WPPXAQGLXQAVTE-ZCFIWIBFSA-N . It has 12 heavy atoms, no aromatic heavy atoms, and a Fraction Csp3 of 0.75 . It also has 4 rotatable bonds, 3 H-bond acceptors, and 2 H-bond donors .
Chemical Reactions Analysis
The chemical reactions involving “(2S)-2-acetamido-3,3-dimethylbutanoic acid” have been studied. For instance, one reaction with ruthenium trichloride and periodic acid in tetrachloromethane, water, and acetonitrile at 20°C for 48 hours yielded a 53% product . Another reaction with Alcalase in a phosphate buffer and toluene at 35°C for 50 hours yielded a 92.2% product .
Physical And Chemical Properties Analysis
“(2S)-2-acetamido-3,3-dimethylbutanoic acid” has a high GI absorption and is not a BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.72 cm/s . It has a Log Po/w (iLOGP) of 1.24 . It is very soluble, with a Log S (ESOL) of -1.22 and a solubility of 10.5 mg/ml or 0.0607 mol/l .
科学的研究の応用
Synthesis and Structural Analysis
A study developed a cost-effective method to synthesize 3,3-Dimethylbutyraldehyde (DMBD) from 3,3-dimethylbutanoic acid, which is a key intermediate in the production of the high-intensity sweetener neotame. This synthesis involved chlorination and catalytic hydrogenation under atmospheric pressure, achieving a significant yield improvement (Xun Yu-jun, 2009).
Research on the absolute configuration of 2-chloro- and 2-bromo-3,3-dimethylbutanoic acids has provided insights into the stereochemistry of these compounds, which is crucial for understanding their reactivity and potential applications in synthesis (W. Galetto & William Gaffield, 1969).
Complex Molecular Reactions
A study described the reactivity of (methyl 2-acetamidoacrylate)-tricarbonyliron(0), leading to a novel synthesis of β,β,β-trialkyl α-amino acids. This research highlights the potential for creating new amino acid derivatives from 2-acetamido-3,3-dimethylbutanoic acid-related compounds (J. Barker et al., 1994).
Another research focused on the total synthesis and adjuvant activity of bacterial peptidoglycan derivatives, demonstrating the application of 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose in synthesizing compounds with biological activity (C. Merser et al., 1975).
The formation constants of ternary complexes involving N-(2-Acetamido)iminodiacetic Acid and various metal ions have been studied, showing the compound's significance in complexing with metals, which could be relevant for catalysis or environmental remediation applications (M. Hamed et al., 1994).
Safety and Hazards
The safety information for “(2S)-2-acetamido-3,3-dimethylbutanoic acid” indicates a warning signal word . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements are H315, H319, and H335 .
作用機序
Target of Action
The specific targets of (2S)-2-acetamido-3,3-dimethylbutanoic acid are currently unknown. This compound may interact with various enzymes, receptors, or proteins within the body, influencing their function
Mode of Action
It’s possible that this compound interacts with its targets, leading to changes in their activity or function . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
It’s plausible that this compound could influence various metabolic or signaling pathways within the body
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability . Future studies should focus on outlining these properties.
Result of Action
It’s likely that this compound induces changes at the molecular and cellular levels, potentially influencing various biological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-acetamido-3,3-dimethylbutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness . More research is needed to understand these influences.
特性
IUPAC Name |
(2S)-2-acetamido-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPXAQGLXQAVTE-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22146-59-4 |
Source


|
| Record name | (2S)-2-acetamido-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)
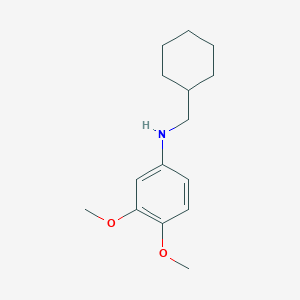
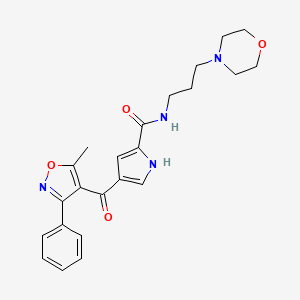
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)

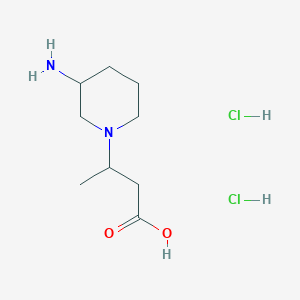
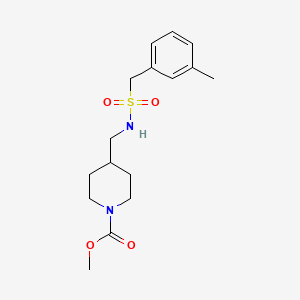


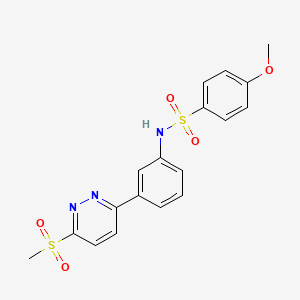


![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425106.png)
